1-Cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione

Hydrogen bonding Physicochemical property Medicinal chemistry

Procure 1-Cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 1565921-86-9) for preclinical research. This scaffold uniquely combines a compact N1-cyclopropyl group with a C6 hydroxyl hydrogen-bond donor/acceptor pair (XLogP3 -0.4), directly aligning with cardiac myosin ATPase inhibitor pharmacophores (US20140378491A1). Unlike des-hydroxy or bulkier N-alkyl analogs, this compound offers distinct polarity and hydrogen-bonding geometry critical for fragment-based screening and biotinylated probe design. Ensure lot-specific analytical documentation (NMR, HPLC) accompanies every order.

Molecular Formula C7H8N2O3
Molecular Weight 168.152
CAS No. 1565921-86-9
Cat. No. B2888315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS1565921-86-9
Molecular FormulaC7H8N2O3
Molecular Weight168.152
Structural Identifiers
SMILESC1CC1N2C(=CC(=O)NC2=O)O
InChIInChI=1S/C7H8N2O3/c10-5-3-6(11)9(4-1-2-4)7(12)8-5/h3-4,11H,1-2H2,(H,8,10,12)
InChIKeyKPPRCRZTRURNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 1565921-86-9): Core Physicochemical Profile and Class Identification


1-Cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 1565921-86-9) is a heterocyclic small molecule belonging to the tetrahydropyrimidine-2,4-dione class, also referred to as 1-cyclopropyl-1,3-diazinane-2,4,6-trione [1]. With a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol, the compound features a cyclopropyl substituent at the N1 position and a hydroxyl group at the C6 position of the pyrimidine ring. Its computed physicochemical properties, including an XLogP3 of -0.4, two hydrogen bond donors, and three hydrogen bond acceptors, position it as a moderately polar heterocyclic scaffold with distinct hydrogen-bonding capacity relative to its des-hydroxy or N-alkyl analogs [1].

Why 1-Cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione Cannot Be Replaced by In-Class Analogs Without Re-Validation


Tetrahydropyrimidine-2,4-diones are a broad class used as pharmaceutical intermediates, herbicide scaffolds, and chemical probes; however, even minor structural permutations—such as the presence or absence of a 6-hydroxy group or the nature of the N1-alkyl substituent—can profoundly alter hydrogen-bonding capacity, lipophilicity, metabolic stability, and target engagement [1][2]. For procurement decisions in medicinal chemistry or agrochemical research, substituting 1-cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione with a des-hydroxy analog (e.g., 1-cyclopropylpyrimidine-2,4-dione) or a bulkier N-alkyl variant (e.g., 1-cyclohexyl-6-hydroxy analog) would yield a different logP, altered hydrogen-bond donor/acceptor count, and potentially divergent pharmacokinetic or potency profiles, necessitating independent re-validation in any established synthetic route or biological assay [1][2].

Quantitative Differentiation Evidence for 1-Cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 1565921-86-9) vs. Closest Analogs


Hydrogen-Bond Donor/Acceptor Profile Compared with 1-Cyclopropylpyrimidine-2,4-dione

The 6-hydroxy substituent on 1-cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione introduces an additional hydrogen-bond donor (HBD) and acceptor (HBA) relative to the des-hydroxy analog 1-cyclopropylpyrimidine-2,4-dione (CID 20072981). This directly impacts solubility, crystal packing, and target interaction potential [1][2].

Hydrogen bonding Physicochemical property Medicinal chemistry

Lipophilicity (XLogP3) Shift Versus 1-Cyclopropylpyrimidine-2,4-dione

Introduction of the 6-hydroxy group reduces the computed partition coefficient (XLogP3) by 0.2 log units compared to the des-hydroxy analog, reflecting increased polarity and potentially improved aqueous solubility [1][2].

Lipophilicity LogP ADME

Cyclopropyl Substituent Metabolic Stability Advantage Over Larger N-Alkyl Analogs

The N1-cyclopropyl group is a well-documented medicinal chemistry strategy to reduce cytochrome P450-mediated oxidation compared to larger, more flexible N-alkyl substituents (e.g., N-cyclohexyl). While direct metabolic stability data for this specific compound are not publicly available, class-level inference from pyrimidinedione series indicates that cyclopropyl-substituted analogs exhibit enhanced metabolic stability relative to their cyclohexyl or ethyl counterparts, which is a key driver for selecting the cyclopropyl variant in lead optimization programs targeting cardiac myosin (HCM) [1].

Metabolic stability Cyclopropyl SAR

Synthetic Utility as a Myosin Inhibitor Building Block: Patent Context

Cycloalkyl-substituted pyrimidinedione compounds, including those with cyclopropyl and hydroxyl substitution patterns, are claimed as myosin inhibitors for treating hypertrophic cardiomyopathy (HCM) in patent US20140378491A1 [1]. The 1-cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione core serves as a synthetic entry point for introducing diverse amine or amide side chains at the C5 or C6 position, enabling rapid SAR exploration. This positions the compound as a privileged building block for cardiac sarcomere-focused medicinal chemistry, distinguishing it from non-cyclopropyl or non-hydroxylated analogs that would require lengthier synthetic routes to achieve the same substitution pattern.

Hypertrophic cardiomyopathy Myosin inhibitor Building block

Recommended Application Scenarios for 1-Cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization for Hypertrophic Cardiomyopathy (HCM) Targets

The compound serves as a direct synthetic precursor for cycloalkyl-substituted pyrimidinedione myosin inhibitors, as exemplified in patent US20140378491A1 [1]. Its pre-installed cyclopropyl and 6-hydroxy groups align with the pharmacophore requirements of cardiac myosin ATPase inhibitors, enabling focused SAR studies without requiring additional de novo functionalization.

Physicochemical Property Modulation in Fragment-Based Drug Discovery

With an XLogP3 of -0.4 and an elevated hydrogen-bond donor/acceptor count (+1 HBD, +1 HBA) compared to the des-hydroxy analog [2][3], this scaffold offers a distinct polarity window for fragment libraries where balancing lipophilicity and H-bond capacity is critical for hit-to-lead progression.

Agrochemical Scaffold Diversification

Cyclopropyl-substituted pyrimidinediones have been explored as herbicidal protoporphyrinogen oxidase (PPO) inhibitors [1]. The 6-hydroxy group provides a synthetic handle for further derivatization (e.g., esterification, etherification), enabling rapid generation of analog libraries for herbicide screening programs.

Chemical Biology Probe Synthesis with Defined Hydrogen-Bonding Topology

The combination of a compact cyclopropyl ring and a 6-hydroxy H-bond donor/acceptor pair creates a rigid, directional hydrogen-bonding surface. This makes the compound suitable for designing biotinylated or fluorescent probes where maintaining a specific hydrogen-bond geometry is essential for target engagement studies.

Quote Request

Request a Quote for 1-Cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.